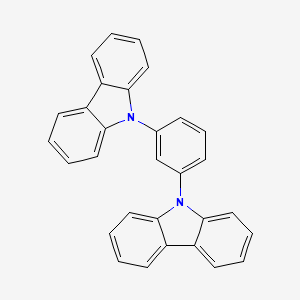
3,4-Bis(2-methylpropyloxy)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(2-methylpropyloxy)benzeneboronic acid is a boronic acid derivative with the molecular formula C14H23BO4 and a molecular weight of 266.14 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-methylpropyloxy)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzene and 2-methylpropyl bromide.
Etherification: The hydroxyl groups on the benzene ring are etherified using 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form 3,4-bis(2-methylpropyloxy)benzene.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
3,4-Bis(2-methylpropyloxy)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The Suzuki-Miyaura coupling typically involves palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various carbon-carbon bonded products, depending on the coupling partner.
科学的研究の応用
3,4-Bis(2-methylpropyloxy)benzeneboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 3,4-Bis(2-methylpropyloxy)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzeneboronic acid: Similar structure but with hydroxyl groups instead of 2-methylpropyloxy groups.
3,4-Dimethoxybenzeneboronic acid: Contains methoxy groups instead of 2-methylpropyloxy groups.
3,4-Diethoxybenzeneboronic acid: Contains ethoxy groups instead of 2-methylpropyloxy groups.
Uniqueness
3,4-Bis(2-methylpropyloxy)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of 2-methylpropyloxy groups enhances its solubility and reactivity compared to other similar compounds.
特性
IUPAC Name |
[3,4-bis(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11,16-17H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNEUAHCFVNCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)OCC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622919 |
Source


|
| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209673-76-7 |
Source


|
| Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)





![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)


![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)
![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)
![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)
